
Titanate(2-), bis(ditridecyl phosphito-kappaO'')(2-propanolato)tris(2-propen-1-olato)-, dihydrogen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanate(2-), bis(ditridecyl phosphito-kappaO’')(2-propanolato)tris(2-propen-1-olato)-, dihydrogen is a complex organotitanium compound. It is known for its unique structure, which includes multiple phosphito and alcoholato ligands. This compound is used in various industrial and scientific applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Titanate(2-), bis(ditridecyl phosphito-kappaO’')(2-propanolato)tris(2-propen-1-olato)-, dihydrogen typically involves the reaction of titanium tetrachloride with ditridecyl phosphite and 2-propanol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium compound. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the efficiency of the process. The use of high-purity reagents and advanced purification techniques ensures that the final product meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
Titanate(2-), bis(ditridecyl phosphito-kappaO’')(2-propanolato)tris(2-propen-1-olato)-, dihydrogen undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The phosphito and alcoholato ligands can be substituted with other ligands, leading to the formation of new titanium complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield titanium dioxide, while substitution reactions can produce a wide range of titanium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Titanate(2-), bis(ditridecyl phosphito-kappaO’')(2-propanolato)tris(2-propen-1-olato)-, dihydrogen has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and esterification.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Research is ongoing to explore its use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of high-performance coatings, adhesives, and composites due to its excellent adhesion properties and chemical resistance.
Wirkmechanismus
The mechanism by which Titanate(2-), bis(ditridecyl phosphito-kappaO’')(2-propanolato)tris(2-propen-1-olato)-, dihydrogen exerts its effects involves the interaction of its titanium center with various molecular targets. The phosphito and alcoholato ligands play a crucial role in stabilizing the titanium center and facilitating its reactivity. The compound can interact with nucleophiles and electrophiles, leading to the formation of new chemical bonds and the desired reaction products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Titanate(2-), bis(dioctyl phosphito-kappaO’')(2-propanolato)tris(2-propen-1-olato)-, dihydrogen
- Titanate(2-), bis(dibutyl phosphito-kappaO’')(2-propanolato)tris(2-propen-1-olato)-, dihydrogen
Uniqueness
Titanate(2-), bis(ditridecyl phosphito-kappaO’')(2-propanolato)tris(2-propen-1-olato)-, dihydrogen is unique due to its specific combination of phosphito and alcoholato ligands. This combination imparts distinct reactivity and stability to the compound, making it suitable for a wide range of applications. Compared to similar compounds, it offers better performance in certain catalytic and industrial processes due to its enhanced chemical properties.
Eigenschaften
CAS-Nummer |
68443-94-7 |
|---|---|
Molekularformel |
C64H132O10P2Ti |
Molekulargewicht |
1171.5 g/mol |
IUPAC-Name |
ditridecyl phosphite;[hydroxy(tridecoxy)phosphanyl]-tridecyloxidanium;propan-2-olate;prop-2-en-1-olate;titanium(4+) |
InChI |
InChI=1S/C26H55O3P.C26H54O3P.C3H7O.3C3H5O.Ti/c2*1-3-5-7-9-11-13-15-17-19-21-23-25-28-30(27)29-26-24-22-20-18-16-14-12-10-8-6-4-2;1-3(2)4;3*1-2-3-4;/h27H,3-26H2,1-2H3;3-26H2,1-2H3;3H,1-2H3;3*2H,1,3H2;/q;5*-1;+4/p+1 |
InChI-Schlüssel |
KZUYVBRTJJYXQU-UHFFFAOYSA-O |
Kanonische SMILES |
CCCCCCCCCCCCC[OH+]P(O)OCCCCCCCCCCCCC.CCCCCCCCCCCCCOP([O-])OCCCCCCCCCCCCC.CC(C)[O-].C=CC[O-].C=CC[O-].C=CC[O-].[Ti+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



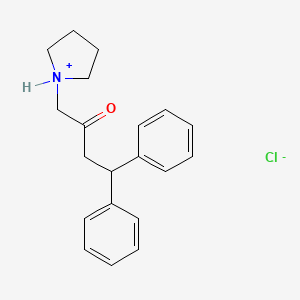


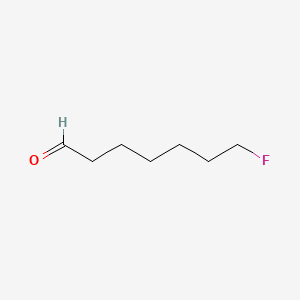

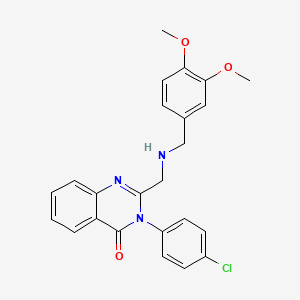
![N-[3-[(2,3-Dihydroxypropyl)amino]-2-methoxy-6-[(5-nitrothiazol-2-YL)azo]phenyl]acetamide](/img/structure/B13774946.png)
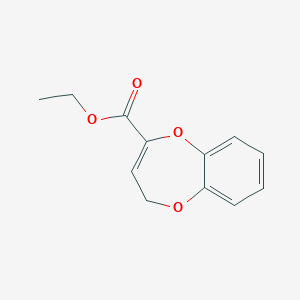
![magnesium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate](/img/structure/B13774955.png)
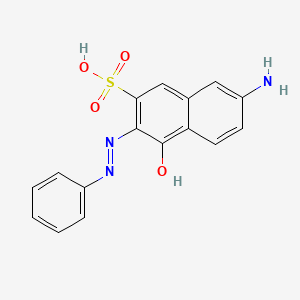

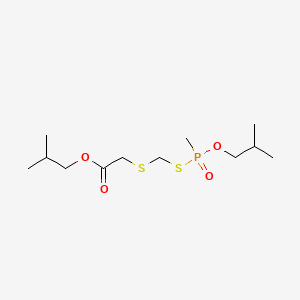
![4,4'-(9H,9'H-[3,3'-Bicarbazole]-9,9'-diyl)bis(N,N-diphenylaniline)](/img/structure/B13774984.png)
